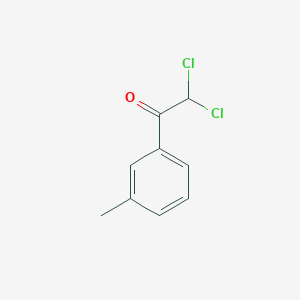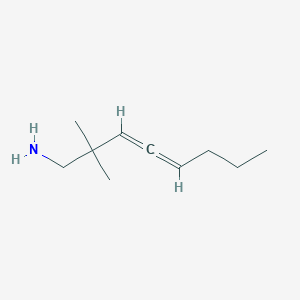
2,2-Dimethylocta-3,4-dien-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylocta-3,4-dien-1-amine, also known as DMDOA, is a synthetic compound that has gained attention in recent years for its potential applications in scientific research. This molecule belongs to the family of alkenes and is a derivative of the natural product, geranylamine. DMDOA has a unique structure that makes it an interesting target for study.
Mecanismo De Acción
The exact mechanism of action of 2,2-Dimethylocta-3,4-dien-1-amine is not fully understood. However, it is believed that 2,2-Dimethylocta-3,4-dien-1-amine exerts its effects through the modulation of various signaling pathways. For example, 2,2-Dimethylocta-3,4-dien-1-amine has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation. 2,2-Dimethylocta-3,4-dien-1-amine has also been shown to activate the p53 signaling pathway, which is involved in the regulation of cell cycle and apoptosis.
Efectos Bioquímicos Y Fisiológicos
2,2-Dimethylocta-3,4-dien-1-amine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2,2-Dimethylocta-3,4-dien-1-amine can induce apoptosis in cancer cells by activating the caspase pathway. 2,2-Dimethylocta-3,4-dien-1-amine has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 2,2-Dimethylocta-3,4-dien-1-amine has been shown to scavenge free radicals and protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,2-Dimethylocta-3,4-dien-1-amine in lab experiments is its unique structure, which makes it an interesting target for study. 2,2-Dimethylocta-3,4-dien-1-amine is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using 2,2-Dimethylocta-3,4-dien-1-amine in lab experiments is its potential toxicity. 2,2-Dimethylocta-3,4-dien-1-amine has been shown to exhibit cytotoxic effects at high concentrations, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2,2-Dimethylocta-3,4-dien-1-amine. One area of study is in the development of 2,2-Dimethylocta-3,4-dien-1-amine-based anticancer drugs. 2,2-Dimethylocta-3,4-dien-1-amine has been shown to exhibit potent anticancer activity, and further research is needed to develop 2,2-Dimethylocta-3,4-dien-1-amine-based drugs that can be used in the clinic. Another area of study is in the development of 2,2-Dimethylocta-3,4-dien-1-amine-based anti-inflammatory agents. 2,2-Dimethylocta-3,4-dien-1-amine has been shown to reduce the production of pro-inflammatory cytokines, and further research is needed to develop 2,2-Dimethylocta-3,4-dien-1-amine-based drugs that can be used to treat inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of 2,2-Dimethylocta-3,4-dien-1-amine and its potential applications in other areas of scientific research.
Conclusion
In conclusion, 2,2-Dimethylocta-3,4-dien-1-amine is a synthetic compound that has gained attention in recent years for its potential applications in scientific research. 2,2-Dimethylocta-3,4-dien-1-amine has been shown to exhibit anticancer, anti-inflammatory, and antioxidant activity, and further research is needed to fully understand its mechanism of action and potential applications in other areas of scientific research. While there are limitations to using 2,2-Dimethylocta-3,4-dien-1-amine in lab experiments, its unique structure and accessibility make it an interesting target for study.
Métodos De Síntesis
2,2-Dimethylocta-3,4-dien-1-amine can be synthesized through a multistep process that involves the reaction of geranylamine with various reagents. One such method involves the reaction of geranylamine with a Grignard reagent, followed by a reduction reaction to yield 2,2-Dimethylocta-3,4-dien-1-amine. Another approach involves the reaction of geranylamine with a dihaloalkane, followed by a dehydrohalogenation reaction. The synthesis of 2,2-Dimethylocta-3,4-dien-1-amine is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2,2-Dimethylocta-3,4-dien-1-amine has been studied for its potential applications in various fields of scientific research. One of the most promising areas of study is in the field of medicinal chemistry. 2,2-Dimethylocta-3,4-dien-1-amine has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines. 2,2-Dimethylocta-3,4-dien-1-amine has also been investigated for its potential as an antioxidant, as it has been shown to scavenge free radicals and protect cells from oxidative damage.
Propiedades
Número CAS |
155904-88-4 |
|---|---|
Nombre del producto |
2,2-Dimethylocta-3,4-dien-1-amine |
Fórmula molecular |
C10H19N |
Peso molecular |
153.26 g/mol |
InChI |
InChI=1S/C10H19N/c1-4-5-6-7-8-10(2,3)9-11/h6,8H,4-5,9,11H2,1-3H3 |
Clave InChI |
FUJRVKMMJQKLEU-UHFFFAOYSA-N |
SMILES |
CCCC=C=CC(C)(C)CN |
SMILES canónico |
CCCC=C=CC(C)(C)CN |
Sinónimos |
3,4-Octadien-1-amine, 2,2-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




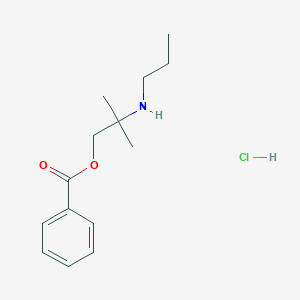

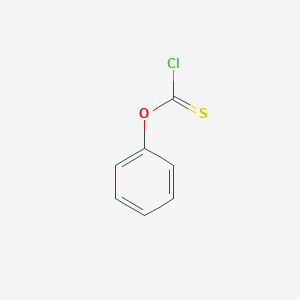

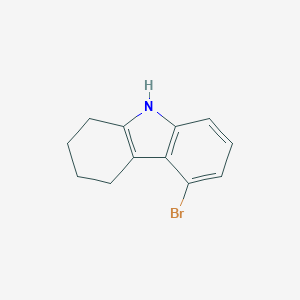
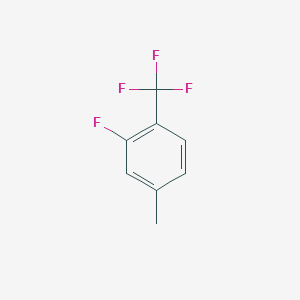
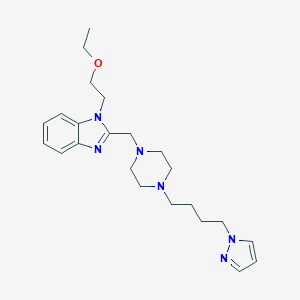
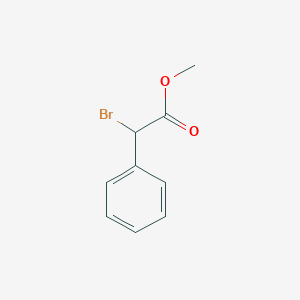
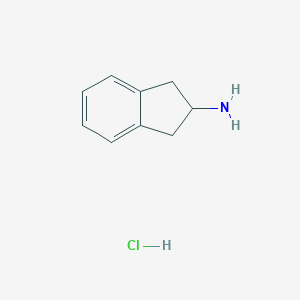
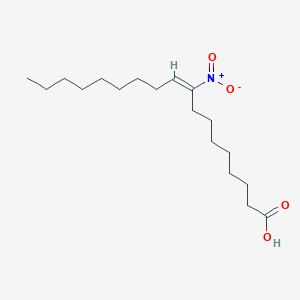
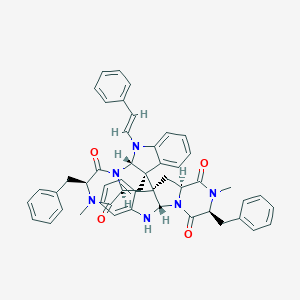
![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)-](/img/structure/B129356.png)
